molecular formula C20H22N2O4S2 B2548241 N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide CAS No. 896272-57-4

N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide

Cat. No. B2548241
CAS RN: 896272-57-4
M. Wt: 418.53
InChI Key: HVABPFQNLMGJBE-QZQOTICOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide is a useful research compound. Its molecular formula is C20H22N2O4S2 and its molecular weight is 418.53. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The compound has applications in photodynamic therapy (PDT), specifically in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) discusses a zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups containing Schiff base, which has potential as a Type II photosensitizer in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Radiolabelling and Imaging Applications

Research by Hamill et al. (1996) involved the development of radiolabelled nonpeptide angiotensin II antagonists, one of which is structurally similar to the given compound. These radiotracers, useful for angiotensin II, AT1 receptor imaging, highlight the compound's potential in diagnostic imaging (Hamill et al., 1996).

Anti-Inflammatory Applications

A study by Rathi et al. (2013) on the anti-inflammatory activity of newly synthesized Mannich base derivatives, closely related to the compound , demonstrates potential applications in the development of anti-inflammatory drugs (Rathi, More, Deshmukh, & Chaudhari, 2013).

Solar Energy and Dye Sensitization

Kim et al. (2010) describe the design and development of unsymmetrical benzothiazole squaraine organic sensitizers, relevant to solar energy applications, specifically in solid-state dye-sensitized solar cells (SS-DSSCs). The compound's structure is pertinent to the development of materials with enhanced light absorption properties (Kim, Mor, Paulose, Varghese, Baik, & Grimes, 2010).

Synthesis of Heterocycles

Darweesh et al. (2016) focused on the synthesis of benzothiazole- and benzimidazole-based heterocycles, indicating the compound's utility in creating novel chemical structures with potential applications in various fields including pharmaceuticals (Darweesh, Mekky, Salman, & Farag, 2016).

Antioxidant and Antibacterial Activities

Ahmad et al. (2010) synthesized a series of compounds showing significant antioxidant and antibacterial activities. These compounds, structurally related to the compound , highlight its potential application in the development of new antioxidant and antibacterial agents (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).

properties

IUPAC Name

N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-13-11-14(2)18-16(12-13)22(9-10-26-3)20(27-18)21-19(23)15-7-5-6-8-17(15)28(4,24)25/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVABPFQNLMGJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)S2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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